

Application Note: Strategic Synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-4-fluoro-5-hydroxybenzoic acid

CAS No.: 1025127-41-6

Cat. No.: B1473540

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Executive Summary & Strategic Rationale

The synthesis of **3-Amino-4-fluoro-5-hydroxybenzoic acid** presents a classic challenge in medicinal chemistry: installing three distinct functionalities (amine, hydroxyl, fluorine) around a benzoic acid core with precise regiocontrol. This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR targets) where the 3-amino group serves as a hinge binder or linker attachment point.

The Regioselectivity Challenge

Direct functionalization of 4-fluoro-3-hydroxybenzoic acid is deceptively difficult.

- Nitration: The hydroxyl group (C3) strongly directs electrophilic aromatic substitution to the ortho (C2) and para (C6) positions, yielding the incorrect isomer (2-nitro or 6-nitro) rather than the required C5-nitro precursor.

- Halogenation: Similarly, bromination is dominated by the phenol's directing effect, leading to mixtures that require tedious chromatographic separation.

The Solution: Symmetry &

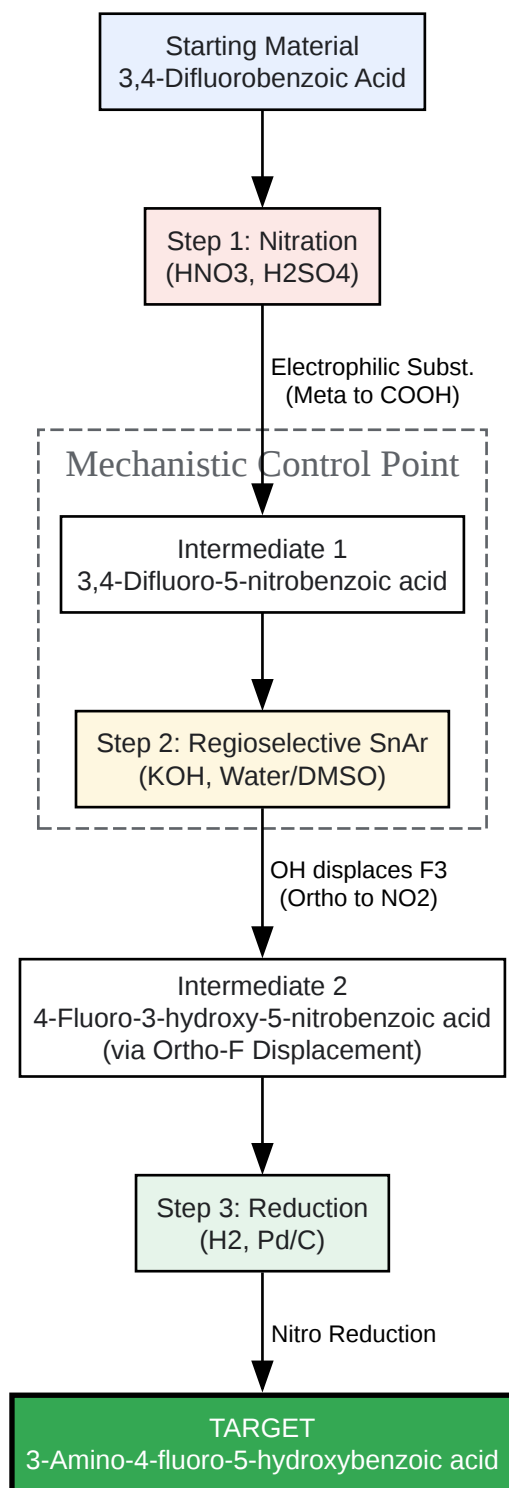
This protocol utilizes a "Fluorine-Directed" strategy starting from 3,4-difluorobenzoic acid. By exploiting the symmetry of the 3,4,5-substitution pattern and the differential reactivity of fluorines in Nucleophilic Aromatic Substitution (

), we can achieve high regioselectivity without protecting groups.

Key Mechanistic Insight: In a polyfluorinated nitrobenzene system, a fluorine atom ortho to a nitro group is displaced by nucleophiles orders of magnitude faster than a fluorine meta to the nitro group. We leverage this to selectively hydrolyze the C3-fluorine while leaving the C4-fluorine intact.

Note on Symmetry: Due to the symmetry of the benzoic acid core along the C1-C4 axis, **3-amino-4-fluoro-5-hydroxybenzoic acid** is superimposable on 5-amino-4-fluoro-3-hydroxybenzoic acid. Therefore, displacing the C3-fluorine in the precursor yields the target molecule.

Reaction Workflow & Logic



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Figure 1: Synthetic workflow leveraging the ortho-nitro effect for regioselective fluorine displacement.

Detailed Experimental Protocols

Step 1: Preparation of 3,4-Difluoro-5-nitrobenzoic Acid

Objective: Introduce the nitro group at the C5 position (meta to the carboxyl group).

- Reagents:
 - 3,4-Difluorobenzoic acid (1.0 equiv)
 - Fuming Nitric acid (HNO₃, >90%)
 - Concentrated Sulfuric acid (H₂SO₄)^[1]
- Procedure:
 - Charge a round-bottom flask with conc. H₂SO₄ (5.0 vol relative to substrate) and cool to 0–5 °C in an ice bath.
 - Add 3,4-difluorobenzoic acid portion-wise, maintaining temperature <10 °C. Stir until fully dissolved.
 - Dropwise add fuming HNO₃ (1.2 equiv) over 30 minutes. Caution: Exothermic.
 - Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor by HPLC/TLC.
 - Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a solid.^[2]

- Filter the solid, wash with cold water (3x) to remove acid, and dry under vacuum at 45 °C.
- Expected Yield: 85–95%
- Validation:

H NMR should show a single aromatic proton signal shifted downfield due to the ortho-nitro and ortho-fluoro deshielding.

Step 2: Regioselective Hydrolysis ()

Objective: Selectively displace the C3-fluorine (ortho to nitro) with a hydroxyl group.

- Reagents:
 - 3,4-Difluoro-5-nitrobenzoic acid (Intermediate 1)
 - Potassium Hydroxide (KOH) (3.0 equiv)
 - Water (solvent) or Water/THF mixture
- Procedure:
 - Dissolve Intermediate 1 in water (10 vol).
 - Add KOH (3.0 equiv). The first equivalent neutralizes the carboxylic acid; the subsequent equivalents act as the nucleophile.
 - Heat the mixture to reflux (100 °C) for 4–6 hours.
 - Mechanistic Note: The C3-fluorine is activated by the ortho-nitro group. The C4-fluorine is meta to the nitro group and is significantly less reactive.
 - Cool to room temperature.
 - Acidification: Adjust pH to ~2.0 using 6N HCl. The product, 4-fluoro-3-hydroxy-5-nitrobenzoic acid, will precipitate.
 - Filter, wash with water, and dry.

- Expected Yield: 75–85%
- Critical Control: Do not use methoxide/methanol unless you intend to make the methoxy-ether. Hydroxide is preferred here to yield the free phenol directly.

Step 3: Reduction to 3-Amino-4-fluoro-5-hydroxybenzoic Acid

Objective: Reduce the nitro group to an aniline without defluorination.

- Reagents:
 - 4-Fluoro-3-hydroxy-5-nitrobenzoic acid (Intermediate 2)
 - 10% Palladium on Carbon (Pd/C) (5 wt% loading)
 - Hydrogen gas (H₂) or Ammonium Formate
 - Methanol (MeOH)
- Procedure:
 - Dissolve Intermediate 2 in MeOH (10 vol).
 - Add 10% Pd/C catalyst under an inert atmosphere (N₂).
 - Purge the vessel with H₂ gas (balloon pressure or 1-2 bar in a shaker).
 - Stir at room temperature for 2–4 hours.
 - Caution: Extended reaction times or high temperatures/pressures may lead to hydrodefluorination (loss of the C4-fluorine). Monitor closely.

- Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
 - Concentrate the filtrate in vacuo to obtain the crude target.
 - Purification: Recrystallize from Water/Ethanol or purify via preparative HPLC if high purity (>99%) is required for biological assays.
- Expected Yield: 90–95%^[1]

Quantitative Data Summary

Parameter	Step 1 (Nitration)	Step 2 (Hydrolysis)	Step 3 (Reduction)
Reagent	HNO / H SO	KOH / H O	H / Pd/C
Temp	0 °C RT	100 °C (Reflux)	RT
Time	3–5 h	4–6 h	2–4 h
Yield	>85%	>75%	>90%
Key Hazard	Exotherm / Corrosive	Caustic Base	Flammable H / Pyrophoric Pd
Selectivity	Meta-directing (COOH)	Ortho-Nitro Effect	Chemoselective

Analytical Validation (Self-Validating Markers)

To ensure the protocol produced the correct isomer, check the following NMR markers:

- ¹H NMR (DMSO-d₆)
):

- Precursor (Step 2 product): You should observe two doublet signals (or a doublet of doublets) for the aromatic protons if the symmetry is broken, but since the product is 3,4,5-trisubstituted, there are only two aromatic protons remaining (H2 and H6).
- Target (Final): The H2 and H6 protons will appear as doublets with coupling constants () characteristic of meta coupling to fluorine (Hz) and meta coupling to each other (Hz).
- ¹⁹F NMR: The fluorine shift will move significantly upfield upon reduction of the nitro group to the amine (electron-donating group shielding the fluorine).
- Mass Spectrometry:
 - Confirm M-H (negative mode) or M+H (positive mode).
 - Target MW: ~171.12 g/mol .

References

- Regioselectivity in S_NAr of Fluoronitrobenzenes
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The "Ortho-Effect" in nucleophilic aromatic substitution is well-documented. Fluorine ortho to a nitro group is displaced ~100-1000x faster than fluorine meta to a nitro group due to the stabilization of the Meisenheimer complex.
 - Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link](#)
- Synthesis of **3-Amino-4-fluoro-5-hydroxybenzoic acid** derivatives
 - Patent Context: This scaffold is frequently cited in the synthesis of c-Met and VEGFR inhibitors.
 - Source: Patent WO2005030140A1 (and related family US20080058341). "Imidazo[1,2-b]pyridazines and imidazo[1,2-b]pyridines as kinase inhibitors". (Describes the general

route to 3-amino-5-substituted-4-fluorobenzoates). [Link](#)

- General Protocol for Reduction of Nitro-Fluoro Compounds: Methodology: Catalytic hydrogenation with Pd/C is the industry standard for retaining fluorine while reducing nitro groups, provided conditions are mild. Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

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